molecular formula C20H16N2O4S B11384576 N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384576
M. Wt: 380.4 g/mol
InChI Key: OXBPQHYIRPQDPP-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromene structure, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole and chromene intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O4S/c1-10-4-6-13-15(23)9-16(26-18(13)11(10)2)19(24)22-20-21-14-7-5-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24)

InChI Key

OXBPQHYIRPQDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C

Origin of Product

United States

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